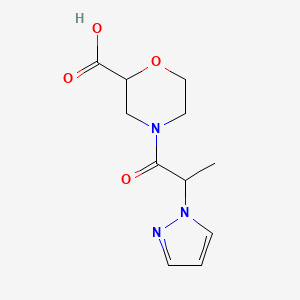
4-(2-Pyrazol-1-ylpropanoyl)morpholine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Pyrazol-1-ylpropanoyl)morpholine-2-carboxylic acid is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a pyrazole ring, morpholine ring, and carboxylic acid group.
作用机制
The mechanism of action of 4-(2-Pyrazol-1-ylpropanoyl)morpholine-2-carboxylic acid is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and signaling pathways in the body. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
4-(2-Pyrazol-1-ylpropanoyl)morpholine-2-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. It has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In animal studies, it has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins.
实验室实验的优点和局限性
One of the advantages of using 4-(2-Pyrazol-1-ylpropanoyl)morpholine-2-carboxylic acid in lab experiments is its high potency and selectivity. It has been found to exhibit activity at low concentrations, making it suitable for use in cell-based assays. Additionally, it has been shown to have low toxicity, making it safe for use in animal studies. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research on 4-(2-Pyrazol-1-ylpropanoyl)morpholine-2-carboxylic acid. One area of interest is the development of new drugs based on this compound. It has been shown to have potent antitumor activity, and further research could lead to the discovery of new drugs for the treatment of cancer. Additionally, research could focus on the development of new synthetic methods for the production of this compound, which could lead to improvements in yield and purity. Finally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Conclusion
In conclusion, 4-(2-Pyrazol-1-ylpropanoyl)morpholine-2-carboxylic acid is a heterocyclic organic molecule that has potential applications in various fields of scientific research. Its synthesis method has been optimized to achieve high yields and purity, and it has been extensively studied for its pharmacological effects. Further research could lead to the development of new drugs and improvements in synthetic methods, as well as a better understanding of its mechanism of action and potential applications in other areas of scientific research.
合成方法
The synthesis of 4-(2-Pyrazol-1-ylpropanoyl)morpholine-2-carboxylic acid involves the reaction of morpholine with 1-(pyrazol-1-yl)propan-2-one in the presence of a suitable acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product. This synthesis method has been optimized to achieve high yields and purity of the compound.
科学研究应用
4-(2-Pyrazol-1-ylpropanoyl)morpholine-2-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the development of new drugs. It has been shown to exhibit potent antitumor activity by inhibiting the proliferation of cancer cells. Additionally, it has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.
属性
IUPAC Name |
4-(2-pyrazol-1-ylpropanoyl)morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-8(14-4-2-3-12-14)10(15)13-5-6-18-9(7-13)11(16)17/h2-4,8-9H,5-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJAXXJTQASXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOC(C1)C(=O)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Pyrazol-1-ylpropanoyl)morpholine-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588986.png)
![4-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588994.png)
![2-[Methyl(1-pyridin-3-ylethyl)amino]acetic acid](/img/structure/B7588997.png)

![4-[2-(Thiophene-2-carbonylamino)acetyl]morpholine-2-carboxylic acid](/img/structure/B7589018.png)
![3-[1-Benzofuran-2-ylmethyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7589028.png)
![3-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]propanoic acid](/img/structure/B7589050.png)
![2-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl-ethylamino]acetic acid](/img/structure/B7589059.png)
![4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid](/img/structure/B7589082.png)
![4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589084.png)

![3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide](/img/structure/B7589100.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-pyrazol-1-ylacetamide](/img/structure/B7589107.png)
